N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-lysine, L-serine, and L-alanine, with diaminomethylidene groups attached to the L-ornithine residues
Preparation Methods
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The diaminomethylidene groups are introduced through specific reagents and reaction conditions. Industrial production methods may involve large-scale SPPS or solution-phase synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It may be used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing their activity or function. The pathways involved can include signal transduction, metabolic pathways, or regulatory mechanisms within cells.
Comparison with Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine can be compared with other similar peptide compounds, such as:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a different amino acid sequence and may have different biological activities.
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine: Another peptide with a unique sequence and potential applications. The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine lies in its specific amino acid composition and the presence of diaminomethylidene groups, which may confer distinct properties and applications.
Properties
CAS No. |
647375-87-9 |
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Molecular Formula |
C24H48N12O7 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H48N12O7/c1-13(22(42)43)33-21(41)17(12-37)36-20(40)16(8-5-11-32-24(29)30)35-19(39)15(7-2-3-9-25)34-18(38)14(26)6-4-10-31-23(27)28/h13-17,37H,2-12,25-26H2,1H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
ZLQREWZJZODREZ-WOYTXXSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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